![molecular formula C7H8ClFN2 B15207652 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with a suitable amine, followed by cyclization to form the fused ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.
Applications De Recherche Scientifique
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but with a chlorine atom instead of fluorine.
1H-Pyrrolo[3,4-c]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring system.
Uniqueness
4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H8ClFN2 |
|---|---|
Poids moléculaire |
174.60 g/mol |
Nom IUPAC |
4-fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H |
Clé InChI |
SUHVQXIPNYMSEL-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=NC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


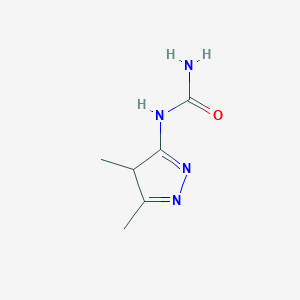
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)

![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
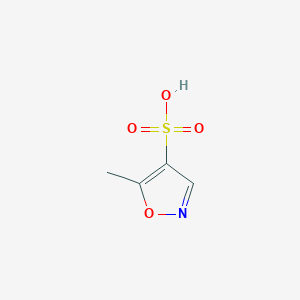

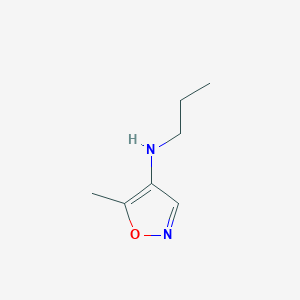
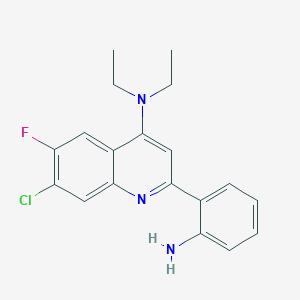
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
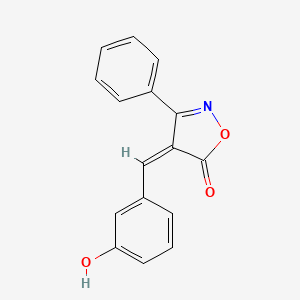
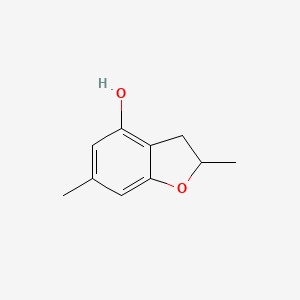
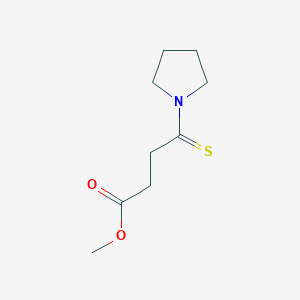
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)

